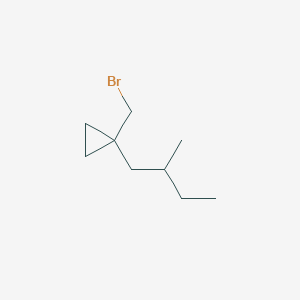
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a 2-methylbutyl group. Compounds containing cyclopropane rings are of significant interest in organic chemistry due to their unique ring strain and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane can be achieved through several methods:
Halogenation of Cyclopropane Derivatives: Starting with a cyclopropane derivative, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Grignard Reaction: A Grignard reagent, such as 2-methylbutylmagnesium bromide, can react with a cyclopropane carboxylate ester to form the desired compound after subsequent bromination.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products
Substitution: Formation of azides, amines, ethers, etc.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Investigation of its biological activity and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopropane involves its reactivity due to the presence of the strained cyclopropane ring and the bromomethyl group. The compound can act as an electrophile in substitution reactions and undergo ring-opening reactions under certain conditions. Molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethylcyclopropane: Lacks the 2-methylbutyl group, making it less sterically hindered.
1-(Chloromethyl)-1-(2-methylbutyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane: Similar structure but with a different alkyl group, affecting its physical and chemical properties.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylbutyl)cyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-8(2)6-9(7-10)4-5-9/h8H,3-7H2,1-2H3 |
InChI Key |
JSRJKHOFZIWHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B13170897.png)
![(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13170904.png)
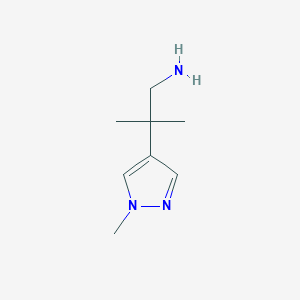
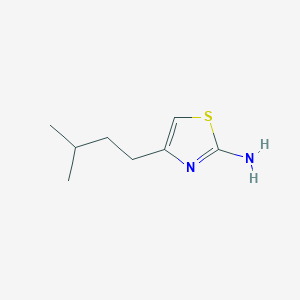
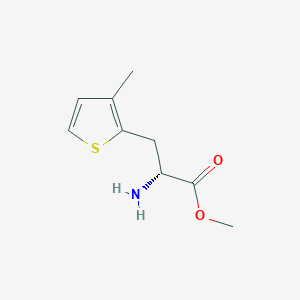
![2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13170924.png)
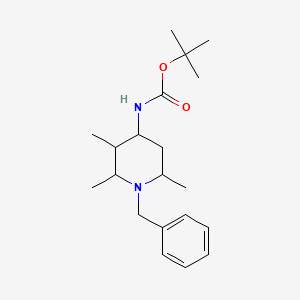
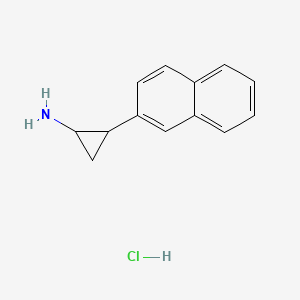
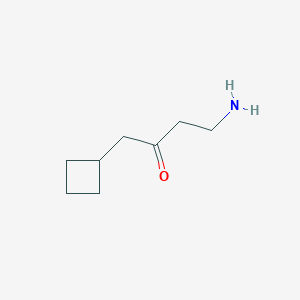
![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)
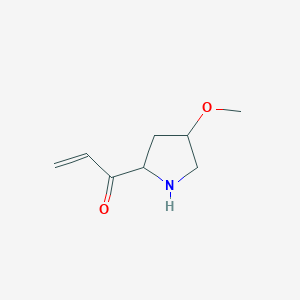
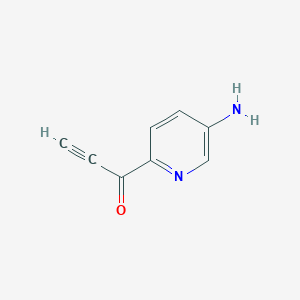
methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)
![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)
